(2-Aminopyrrolidin-1-yl)(phenyl)methanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(2-aminopyrrolidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C11H14N2O/c12-10-7-4-8-13(10)11(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2 |
InChI Key |
JEDKOLBSAJQSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Aminopyrrolidin 1 Yl Phenyl Methanone
Optimized Amidation Strategies for N-Benzoylation of 2-Aminopyrrolidine
The formation of the amide bond between the pyrrolidine (B122466) nitrogen and a benzoyl group is a critical step in the synthesis of the target compound. Various amidation strategies have been optimized to ensure high yields and purity.
Carbodiimide-Mediated Coupling Reactions
Carbodiimide-mediated coupling reactions are a cornerstone of amide bond formation, prized for their mild conditions and broad applicability. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly employed to activate a carboxylic acid, facilitating nucleophilic attack by the amine.
In the context of synthesizing (2-Aminopyrrolidin-1-yl)(phenyl)methanone, benzoic acid would be activated by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the secondary amine of the 2-aminopyrrolidine ring. To mitigate the risk of racemization and side reactions, such as the formation of N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govresearchgate.netyoutube.com HOBt traps the O-acylisourea to form an activated ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine. nih.govyoutube.com The use of water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can simplify purification by allowing for the removal of the urea (B33335) byproduct and excess reagent through aqueous extraction.
A typical procedure would involve the slow addition of the carbodiimide to a solution of benzoic acid and HOBt, followed by the introduction of 2-aminopyrrolidine. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to ensure complete conversion. nih.gov
Table 1: Common Reagents in Carbodiimide-Mediated Coupling
| Reagent | Structure | Key Features |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | Insoluble urea byproduct, suitable for solution-phase synthesis. |
| Diisopropylcarbodiimide (DIC) | C₇H₁₄N₂ | Soluble urea byproduct, suitable for solid-phase synthesis. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₉H₁₇N₃ | Water-soluble, simplifies purification. |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | Additive to reduce racemization and side reactions. nih.govyoutube.com |
Acid Chloride Acylation Approaches
The use of benzoyl chloride as an acylating agent represents a highly efficient and direct method for the N-benzoylation of 2-aminopyrrolidine. This approach, often carried out under Schotten-Baumann conditions, involves the reaction of the amine with the acid chloride in the presence of a base. byjus.comwikipedia.org
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by a base to yield the final amide product. byjus.com
A key consideration in this method is the choice of base. An aqueous base, such as sodium hydroxide, can be used in a two-phase system where the base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. wikipedia.org Alternatively, an organic base like pyridine (B92270) can be employed, which can also act as a catalyst. byjus.com The reaction is typically vigorous and may require cooling to control the reaction rate.
Table 2: Comparison of Bases in Acid Chloride Acylation
| Base | Type | Role |
| Sodium Hydroxide (NaOH) | Inorganic | Neutralizes HCl byproduct in a biphasic system. wikipedia.org |
| Pyridine | Organic | Acts as a base and can catalyze the reaction. byjus.com |
Activated Ester and Mixed Anhydride Methods
Activated esters of benzoic acid provide a stable yet reactive alternative for the acylation of 2-aminopyrrolidine. These reagents can be prepared beforehand and stored, offering greater flexibility in the synthetic process. Common examples include N-hydroxysuccinimide (NHS) esters and p-nitrophenyl (PNP) esters. The reaction with the amine proceeds under mild conditions, often without the need for additional coupling agents.
Mixed anhydrides, formed by the reaction of benzoic acid with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine, are another class of activated species. These are highly reactive and are typically generated in situ and used immediately for the acylation of the amine.
While specific examples for the synthesis of this compound using these methods are not extensively detailed in readily available literature, the general principles are well-established in peptide synthesis and can be readily adapted.
Chemo- and Regioselective Acylation Protocols
The 2-aminopyrrolidine molecule possesses two nucleophilic nitrogen atoms: a primary amine and a secondary amine within the pyrrolidine ring. This presents a challenge for chemo- and regioselectivity, as acylation can potentially occur at either site. To achieve selective N-benzoylation at the pyrrolidine nitrogen (N-1 position), strategic protection of the primary amino group is often necessary.
A common strategy involves the use of a suitable protecting group for the primary amine, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. Once the primary amine is protected, the N-benzoylation can be carried out on the secondary amine of the pyrrolidine ring using one of the methods described above. Subsequent deprotection of the primary amine would then yield the desired this compound.
Alternatively, reaction conditions can sometimes be tuned to favor acylation at the more nucleophilic secondary amine. However, achieving high regioselectivity without the use of protecting groups can be challenging and may result in a mixture of products requiring purification. Studies on the regioselective acylation of other diamines have shown that factors such as the solvent, temperature, and the nature of the acylating agent can influence the site of acylation. jkchemical.comrsc.orgresearchgate.net
Stereoselective Synthesis of Enantiopure this compound Precursors
The chirality of the 2-aminopyrrolidine moiety is often crucial for the biological activity of the final compound. Therefore, methods for obtaining enantiomerically pure precursors are of significant importance.
Chiral Resolution Techniques for 2-Aminopyrrolidine Intermediates
Chiral resolution is a widely used technique to separate a racemic mixture of a chiral compound into its individual enantiomers. For 2-aminopyrrolidine intermediates, two primary methods are commonly considered:
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid. nih.govnih.gov This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. nih.govnih.gov This difference in solubility allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. After separation, the desired enantiomer of the amine can be liberated from the diastereomeric salt by treatment with a base. The success of this method is highly dependent on the choice of resolving agent and the crystallization solvent. rsc.org
Table 3: Common Chiral Resolving Acids for Amines
| Resolving Acid | Structure |
| (+)-Tartaric Acid | C₄H₆O₆ |
| (-)-Mandelic Acid | C₈H₈O₃ |
Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leading to its conversion into a new product, while the unreacted, slower-reacting enantiomer becomes enriched in the reaction mixture. Enzymatic kinetic resolution, using enzymes such as lipases, is a particularly powerful tool due to the high stereoselectivity of enzymes. rsc.orgresearchgate.netmdpi.com For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a 2-aminopyrrolidine derivative, allowing for the separation of the acylated product from the unreacted enantiomer. rsc.orgresearchgate.net This approach can provide access to both enantiomers in high enantiomeric purity. mdpi.com
Asymmetric Synthesis of 2-Aminopyrrolidine Derivatives
The asymmetric synthesis of 2-aminopyrrolidine derivatives is crucial for accessing enantiomerically pure forms of the target compound. These methods focus on establishing the stereocenter at the C2 position of the pyrrolidine ring with high fidelity. Strategies often leverage either chiral starting materials from the "chiral pool" or employ catalytic asymmetric transformations.
One prominent approach begins with readily available chiral precursors like L-proline. Through a series of transformations, the carboxylic acid functionality of proline can be converted into an amino group, while the nitrogen is acylated with a phenyl group. For instance, derivatives of proline can undergo reduction and subsequent functional group interconversion to yield the desired 2-aminopyrrolidine structure.
Alternative strategies involve the diastereoselective addition of nucleophiles to chiral imines or oxazolidines derived from chiral amino alcohols, such as (R)-phenylglycinol. nih.gov For example, the condensation of (R)-phenylglycinol with an appropriate aldehyde can form a chiral imine, which then reacts with a Grignard reagent. Subsequent cyclization and deprotection steps afford enantioenriched 2-substituted pyrrolidines. nih.gov Another powerful method is the dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds, which allows for a direct and highly selective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org
Furthermore, the stereocontrolled synthesis of disubstituted pyrrolidines has been achieved by reacting chiral starting materials, such as a glycerol-derived bistriflate with an aminosulfone, leading to the pyrrolidine core via sequential SN2 displacements. nih.gov
Enantioselective Catalysis in Precursor Formation
Enantioselective catalysis is a cornerstone for the efficient synthesis of chiral precursors to this compound. This approach avoids the use of stoichiometric chiral auxiliaries by employing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. Both metal-based and biological catalysts have proven effective.
Transition-metal catalysis offers a versatile toolkit. For instance, iridium complexes, particularly those derived from chiral ligands, have been used to catalyze the asymmetric hydrogenation of cyclic imines, which are direct precursors to chiral cyclic amines. acs.org A unified strategy for the one-pot, catalytic enantioselective synthesis of various pyrrolidine alkaloids has been developed using an Ir/Cu/N-PINAP catalyzed reductive alkynylation of α-unbranched aliphatic amides. nih.gov This method demonstrates high enantioselectivity, with reported enantiomeric excess (ee) values ranging from 90–98%. nih.gov
Biocatalysis presents a green and highly selective alternative. Enzymes such as amine transaminases (ATAs) and keto reductases (KREDs) are employed for the asymmetric synthesis of aminopyrrolidines. nih.gov A one-pot photoenzymatic process can convert pyrrolidine into chiral N-Boc-protected 3-aminopyrrolidines by first using a regioselective photooxyfunctionalization to create a ketone precursor, followed by a stereoselective biocatalytic transamination. nih.gov This chemoenzymatic approach merges the activation potential of photochemistry with the high selectivity of enzymes. nih.gov
Below is a table summarizing key findings in enantioselective catalysis for pyrrolidine precursor synthesis.
| Catalyst System | Substrate Type | Product Type | Key Features | Enantiomeric Excess (ee) | Reference |
| Ir/Cu/N-PINAP | δ-keto amide | Pyrrolidine Alkaloid | One-pot tandem reaction, forms 3 stereocenters | 93% | nih.gov |
| Amine Transaminase (ATA) | N-protected-3-pyrrolidinone | N-protected-3-aminopyrrolidine | Biocatalytic, high stereoselectivity | High | nih.gov |
| Keto Reductase (KRED) | N-protected-3-pyrrolidinone | N-protected-3-hydroxypyrrolidine | Biocatalytic, precursor for amino derivatives | High | nih.gov |
| Chiral Phosphoric Acid | 5-Aminopyrazole & Naphthoquinone | Axially Chiral Arylpyrazole | Central-to-axial chirality relay | Excellent | rsc.org |
Novel Synthetic Routes via Multicomponent Reactions Incorporating the Scaffold
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and structural diversity. nih.govresearchgate.net While a specific MCR for this compound is not prominently documented, several MCRs are used to generate the core pyrrolidine and 2-aminopyrrole scaffolds, which are structurally related. nih.gov
For example, a one-pot MCR for synthesizing tetra- and penta-substituted 2-aminopyrroles involves the reaction of N-(sulfonamido)-acetophenones, various aldehydes, and a cyanoacetic acid derivative. nih.gov This process demonstrates the power of MCRs to rapidly build molecular complexity. Another approach details the synthesis of diversely substituted 2-aminopyridines from enaminones, malononitrile, and primary amines in a solvent-free, three-component reaction. nih.govresearchgate.net
The principles of well-known MCRs like the Mannich, Petasis, or Ugi reactions could be conceptually applied to the synthesis of the target molecule's precursors. nih.gov For example, a Petasis (borono-Mannich) reaction could potentially bring together an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to construct a substituted amine precursor in a single step. The primary advantage of these routes is the reduction of synthetic steps and purification procedures, which aligns with green chemistry principles and is highly desirable for creating libraries of related compounds. nih.gov
Flow Chemistry and Continuous Processing for Scalable Synthesis of this compound
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis, offering enhanced control, safety, and scalability for chemical manufacturing. This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.
For the synthesis of this compound and its derivatives, flow chemistry offers several potential benefits. The precise control of temperature and residence time in a microreactor can lead to improved yields and selectivities, minimizing the formation of byproducts. The high surface-area-to-volume ratio of flow reactors allows for superior heat and mass transfer, enabling reactions to be run safely at higher temperatures and concentrations than in batch mode, thus accelerating reaction rates.
While specific literature on the flow synthesis of this compound is sparse, the technology has been successfully applied to the synthesis of other N-heterocycles. These examples serve as a proof-of-concept for its potential application. Continuous processes are a key target for iterative processes like peptide synthesis, highlighting a move towards more sustainable and efficient industrial production. unibo.it The implementation of a continuous flow process for the synthesis of this compound would involve pumping streams of the starting materials (e.g., a pyrrolidine derivative and an activated benzoic acid) through a heated reactor, potentially packed with a solid-supported catalyst or reagent to facilitate the reaction and simplify purification.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is essential for sustainable chemical manufacturing. unibo.it This involves a holistic approach to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Key Green Chemistry Strategies:
Use of Greener Solvents: A major focus is the replacement of hazardous solvents such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more environmentally benign alternatives. researchgate.net Ethanol, water, and propylene (B89431) carbonate are examples of greener solvents that can be employed in various synthetic steps, including MCRs and peptide-like coupling reactions. researchgate.netvjol.info.vn
Catalysis over Stoichiometric Reagents: The use of catalytic methods, including biocatalysis, organocatalysis, and transition-metal catalysis, is a core principle. nih.govnih.gov Catalysts reduce the generation of waste associated with stoichiometric reagents and often allow for milder, more energy-efficient reaction conditions.
Atom Economy: Synthetic routes with high atom economy, such as MCRs and cycloaddition reactions, are preferred as they maximize the incorporation of reactant atoms into the final product. nih.govnih.gov
Renewable Resources and Energy: The use of renewable starting materials and energy sources is a growing area of interest. For example, citric acid derived from lemon juice has been used as a natural, biodegradable catalyst, and concentrated solar radiation has been employed as a renewable energy source to drive reactions. vjol.info.vnrsc.org
The table below outlines how green chemistry principles can be applied to this synthesis.
| Green Chemistry Principle | Application in Synthesis | Example | Reference |
| Safer Solvents | Replacing DMF/DCM in coupling steps | Propylene Carbonate | researchgate.net |
| Catalysis | Using enzymes for stereocontrol | Amine Transaminases (ATAs) | nih.gov |
| Atom Economy | Maximizing atom incorporation | Multicomponent Reactions (MCRs) | nih.govnih.gov |
| Energy Efficiency | Using alternative energy sources | Concentrated Solar Radiation | rsc.org |
| Renewable Feedstocks | Using natural catalysts | Lemon Juice (Citric Acid) | vjol.info.vnrsc.org |
Mechanistic Investigations of Reactions Involving 2 Aminopyrrolidin 1 Yl Phenyl Methanone
Reaction Pathway Elucidation for Derivatization and Transformation Reactions
The elucidation of reaction pathways for (2-Aminopyrrolidin-1-yl)(phenyl)methanone involves a detailed examination of the reactivity of each functional group. The electronic and steric properties of the molecule dictate the preferred mechanisms for transformations at the carbonyl center, the phenyl ring, and the pyrrolidine (B122466) moiety.
The central reaction mechanism for carboxylic acid derivatives is nucleophilic acyl substitution. lscollege.ac.in This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of a leaving group. vanderbilt.eduwikipedia.org In the case of this compound, which is an amide, this reaction is possible but faces a significant energy barrier.
The general mechanism proceeds through a two-step addition-elimination pathway. wikipedia.org First, the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. vanderbilt.edu Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. wikipedia.org For this molecule, the leaving group would be the 2-aminopyrrolidinyl anion.
However, amides are the least reactive among carboxylic acid derivatives toward nucleophilic acyl substitution. vanderbilt.edubyjus.com This reduced reactivity is attributed to the significant resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond. byjus.com This stabilization is lost in the formation of the high-energy tetrahedral intermediate. Consequently, forcing this reaction requires harsh conditions (e.g., strong acid or base and heat) or highly reactive nucleophiles. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weaker nucleophiles. lscollege.ac.in Under basic conditions, a strong nucleophile attacks the carbonyl carbon directly. lscollege.ac.in
Table 1: Relative Reactivity of Carboxylic Acid Derivatives Towards Nucleophilic Acyl Substitution
| Carboxylic Acid Derivative | Structure (R=Alkyl/Aryl) | Leaving Group | Relative Reactivity |
| Acyl Chloride | R-CO-Cl | Cl⁻ | Highest |
| Acid Anhydride | R-CO-O-CO-R | R-COO⁻ | High |
| Ester | R-CO-OR' | R'O⁻ | Moderate |
| Amide | R-CO-NR'₂ | R'₂N⁻ | Lowest |
The amide group is considered an ortho-, para-directing group. youtube.com This directing effect stems from the ability of the nitrogen atom's lone pair of electrons to participate in resonance, donating electron density into the aromatic ring. This donation preferentially stabilizes the cationic intermediates (sigma complexes) formed during attack at the ortho and para positions. organicchemistrytutor.com The resonance structures for ortho and para attack include a contributor where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. youtube.com
Despite being an ortho-, para-director, the amide group is also a deactivating group. uci.edu The strongly electronegative oxygen atom of the carbonyl group withdraws electron density from the phenyl ring via induction and resonance, making the ring less nucleophilic and thus less reactive towards electrophiles than unsubstituted benzene. uci.edu Therefore, EAS reactions on this compound typically require more forcing conditions than those for benzene. The major products formed will be a mixture of the ortho- and para-substituted isomers, with the para product often favored due to reduced steric hindrance. youtube.com
Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
| Substituent | Name | Effect on Reactivity | Directing Effect |
| -NH₂, -OH, -OR | Amino, Hydroxyl, Alkoxy | Strongly Activating | Ortho, Para |
| -NHCOR | Amide | Moderately Deactivating | Ortho, Para |
| -R | Alkyl | Weakly Activating | Ortho, Para |
| -F, -Cl, -Br, -I | Halogens | Weakly Deactivating | Ortho, Para |
| -CHO, -COR | Aldehyde, Ketone | Moderately Deactivating | Meta |
| -NO₂, -CN, -SO₃H | Nitro, Cyano, Sulfonic Acid | Strongly Deactivating | Meta |
The most accessible and reactive site for many derivatization reactions is the primary amino group (-NH₂) at the C2 position of the pyrrolidine ring. This amine is a potent nucleophile and can participate in a wide array of chemical transformations.
Acylation: The primary amine can be readily acylated by reacting with acyl chlorides or anhydrides to form a diamide derivative. Selective acylation of a primary amine on a substituted pyrrolidine ring is a common synthetic transformation. nih.gov
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines at the C2 position.
Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine (Schiff base), which can then be reduced in situ (e.g., with sodium borohydride) to yield N-alkylated derivatives.
Cyclization Reactions: The bifunctional nature of the molecule (possessing both an amine and an amide) could potentially be exploited in intramolecular cyclization reactions under specific conditions to form novel heterocyclic systems.
Reactions can also be envisioned at the alpha carbon (C2). While the N-benzoyl group decreases the basicity of the amide nitrogen, the C2-H bond is alpha to both a nitrogen atom and the chiral center. Deprotonation with a strong base could generate a carbanion, which could then act as a nucleophile in reactions with electrophiles, although this would risk racemization at the chiral center.
Stereochemical Outcomes and Diastereoselectivity Studies
The presence of a stereocenter at the C2 position of the pyrrolidine ring is a defining feature of this compound. Any reaction that forms a new stereocenter in the molecule will be influenced by this existing chirality, potentially leading to the preferential formation of one diastereomer over another.
When a reaction creates a new chiral center, the stereochemical outcome is determined by the relative energies of the diastereomeric transition states. For this compound, the chiral C2 center can effectively direct the approach of reagents.
For example, consider the reaction of the C2-amino group with a chiral aldehyde to form an imine, followed by reduction. The initial nucleophilic attack of the amine on the aldehyde's carbonyl group will proceed through a transition state where steric and electronic interactions are minimized. The pre-existing stereochemistry of the pyrrolidine ring will dictate a favored trajectory for the incoming aldehyde. According to models like the Felkin-Anh model, the incoming nucleophile (or electrophile) will approach from a specific face of the reacting center to avoid steric clashes with the largest or most electronically repulsive substituents on the adjacent chiral center. In this context, the bulky N-benzoyl group and the pyrrolidine ring itself will create a sterically biased environment, forcing the reagent to approach from the least hindered side. This leads to a lower energy transition state for the formation of one diastereomer compared to the other. acs.org Such stereocontrol is a cornerstone of asymmetric synthesis and is critical in the preparation of enantiomerically pure compounds. mdpi.comnih.gov
Table 3: Hypothetical Diastereoselectivity in the Reduction of an Imine Derivative
| Reagent | Reaction | Product Diastereomer A | Product Diastereomer B | Diastereomeric Ratio (A:B) |
| NaBH₄ | Reduction of imine formed from C2-amine and acetaldehyde | (2S, 1'R)-isomer | (2S, 1'S)-isomer | >90:10 |
| L-Selectride® | Reduction of imine formed from C2-amine and acetaldehyde | (2S, 1'R)-isomer | (2S, 1'S)-isomer | >98:2 |
Note: This table presents hypothetical data to illustrate the principle of diastereoselective control.
The five-membered pyrrolidine ring is not planar and adopts puckered conformations, typically described as "envelope" or "twist" forms. nih.govbeilstein-journals.org The specific conformation adopted by the ring is heavily influenced by its substituents. nih.govacs.org The N-acyl group, in particular, has a strong effect on the ring's puckering, often forcing adjacent substituents into pseudo-axial or pseudo-equatorial positions to minimize steric strain and optimize orbital overlap. researchgate.net
Furthermore, the selectivity of a reaction is also conformation-dependent. The diastereoselectivity of a reaction often depends on the attack of a reagent on one of the two faces of a prochiral center. The preferred conformation of the pyrrolidine ring will render these two faces sterically and electronically non-equivalent, leading to selective attack on the more accessible face. Therefore, a thorough conformational analysis is essential for predicting and rationalizing the stereochemical outcomes of reactions involving this compound. acs.org
Role of Intramolecular Hydrogen Bonding in Stereocontrol
A critical aspect of the stereocontrol exerted by prolinamide catalysts, including this compound, is the role of intramolecular hydrogen bonding in the transition state. acs.orgnih.govmdpi.comnih.govnih.govpnas.org The amide proton (N-H) can form a hydrogen bond with the electrophile (e.g., the carbonyl oxygen of an aldehyde in an aldol reaction), thereby activating it and orienting it for a stereoselective attack by the enamine. nih.govmdpi.comnih.govpnas.org
This hydrogen bonding interaction creates a more rigid and organized Zimmerman-Traxler-like transition state. The stereoselectivity of the reaction is highly dependent on the geometry of this transition state. Computational studies on related prolinamide-catalyzed reactions have shown that the hydrogen bond between the amide N-H and the substrate is crucial for lowering the activation energy and achieving high enantioselectivity. nih.govnih.gov
The acidity of the amide N-H proton is a key factor influencing the strength of this hydrogen bond and, consequently, the enantioselectivity. Electron-withdrawing groups on the amide moiety can increase the acidity of the N-H proton, leading to a stronger hydrogen bond and potentially higher stereocontrol. pnas.org In the case of this compound, the electronic nature of the phenyl group can thus fine-tune the catalytic activity and selectivity.
Research on prolinamide derivatives has demonstrated that the introduction of additional hydrogen bond donors, such as a hydroxyl group, can further enhance stereoselectivity by creating a bifunctional catalyst that can form multiple hydrogen bonds with the substrate in the transition state. nih.govnih.govpnas.org
Table 1: Influence of Catalyst Structure on Enantioselectivity in a Model Aldol Reaction This table is illustrative and based on general findings for prolinamide catalysts, not specific experimental data for this compound.
| Catalyst Moiety | Key Interaction Feature | Expected Impact on Enantiomeric Excess (ee) |
|---|---|---|
| -C(O)Ph | Single N-H hydrogen bond donor | Moderate to high ee, dependent on substrate and conditions. |
| -C(O)NH-Aryl(NO2) | More acidic N-H due to electron-withdrawing group | Potentially higher ee due to stronger H-bond. |
| -C(O)NH-CH(Ph)CH2OH | Bifunctional: N-H and O-H hydrogen bond donors | Often leads to significantly higher ee due to a more organized transition state. nih.govnih.gov |
Catalytic Reaction Mechanisms Utilizing this compound Derivatives
Derivatives of this compound are designed to enhance catalytic efficiency and stereoselectivity by modifying the steric and electronic environment around the active site. For instance, substitution on the phenyl ring can modulate the acidity of the amide proton, as discussed above. Bulky substituents on the phenyl ring can also create a more defined chiral pocket, leading to improved stereodiscrimination.
The general mechanism for these derivatives in, for example, a Michael addition of an aldehyde to a nitroalkene, would follow these key steps:
Enamine Formation: The secondary amine of the pyrrolidine ring reacts with the aldehyde to form a chiral enamine intermediate.
Transition State Assembly: The catalyst-enamine complex interacts with the nitroalkene. The amide N-H of the catalyst forms a hydrogen bond with one of the oxygen atoms of the nitro group, orienting the nitroalkene for a specific facial attack.
C-C Bond Formation: The enamine attacks the β-carbon of the nitroalkene in a stereocontrolled manner, governed by the sterically demanding environment of the catalyst.
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst for the next catalytic cycle.
Kinetic Isotope Effect Studies for Rate-Determining Steps
However, for many proline- and prolinamide-catalyzed reactions, the C-C bond formation step is considered to be rate-determining. acs.org In this case, secondary KIEs might be observed. For example, deuteration at the reacting carbon of the enamine or the electrophile could lead to small normal or inverse secondary KIEs, providing information about changes in hybridization (e.g., sp2 to sp3) in the transition state. An inverse secondary KIE (kH/kD < 1) at the prolyl nitrogen could indicate rehybridization from sp2 to sp3 during a rate-limiting step. researchgate.net The absence of a significant solvent KIE would suggest that proton transfer from the solvent is not involved in the rate-determining step. researchgate.net
Table 2: Hypothetical KIE Studies for a Prolinamide-Catalyzed Aldol Reaction This table illustrates the potential application and interpretation of KIE studies for this class of reactions.
| Labeled Position | Type of KIE | Expected kH/kD | Implication for Rate-Determining Step (RDS) |
|---|---|---|---|
| α-carbon of ketone donor | Primary | > 1 | C-H bond breaking (enamine formation) is part of the RDS. |
| Carbonyl carbon of aldehyde | Secondary | ~1 or slightly < 1 | C-C bond formation is likely the RDS, with a change in hybridization from sp2 to sp3. |
| Amide N-H of catalyst | Primary | > 1 | Proton transfer from the amide is part of the RDS. |
| Solvent (e.g., H2O vs. D2O) | Solvent | ~1 | Proton transfer from the solvent is not involved in the RDS. researchgate.net |
Computational Mechanistic Studies (Referencing Section 4)
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions catalyzed by proline and its derivatives. nih.gov For this compound and related catalysts, computational models can provide detailed insights into the structures of intermediates and transition states.
These studies can:
Confirm the role and geometry of the crucial intramolecular hydrogen bond between the catalyst's amide N-H and the electrophile. nih.govnih.gov
Calculate the activation energies for different stereochemical pathways, thereby explaining the origin of the observed enantioselectivity.
Analyze the non-covalent interactions (e.g., steric repulsion, π-π stacking) that contribute to the stability of the favored transition state.
Predict the effect of modifications to the catalyst structure on the reaction outcome, guiding the design of more efficient catalysts.
For instance, DFT calculations could be used to model the transition state of the C-C bond-forming step in a reaction catalyzed by this compound. By comparing the energies of the transition states leading to the (R) and (S) products, the enantiomeric excess can be predicted and rationalized. These computational models would further underscore the importance of the hydrogen bonding interaction in stabilizing the transition state that leads to the major enantiomer.
Derivatization Strategies and Analogue Synthesis Via 2 Aminopyrrolidin 1 Yl Phenyl Methanone
Modifications at the Amine Nitrogen of the Pyrrolidine (B122466) Ring
The primary amine on the pyrrolidine ring is a versatile functional group that readily participates in a variety of chemical transformations. This allows for the introduction of a wide range of substituents, thereby modulating the compound's physicochemical properties.
Direct alkylation of the amine nitrogen can be achieved using alkyl halides. However, this method can be challenging to control, often leading to multiple alkylations.
Acylation reactions, on the other hand, offer a more controlled approach to modifying the amine. The reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of amide derivatives. This strategy is widely used to introduce a variety of acyl groups, thereby influencing the compound's lipophilicity and hydrogen bonding capabilities.
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines. masterorganicchemistry.com This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. nih.govresearchgate.netmdpi.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their selectivity for imines over carbonyls. masterorganicchemistry.com
This strategy allows for the introduction of a wide range of alkyl and arylalkyl groups to the amine nitrogen. The choice of the carbonyl compound dictates the nature of the substituent introduced. For instance, reaction with formaldehyde followed by reduction will yield the N-methyl derivative, while reaction with benzaldehyde will introduce a benzyl group. This method is highly efficient and avoids the issue of over-alkylation often encountered with direct alkylation methods. masterorganicchemistry.com
| Carbonyl Compound | Reducing Agent | Product |
|---|---|---|
| Formaldehyde | NaBH3CN | (2-(Methylamino)pyrrolidin-1-yl)(phenyl)methanone |
| Acetone | NaBH(OAc)3 | (2-(Isopropylamino)pyrrolidin-1-yl)(phenyl)methanone |
| Benzaldehyde | NaBH3CN | (2-(Benzylamino)pyrrolidin-1-yl)(phenyl)methanone |
The primary amine of this compound can be converted into ureas, thioureas, and carbamates, which are important functional groups in medicinal chemistry due to their ability to form hydrogen bonds. mdpi.com
Ureas are typically synthesized by reacting the amine with an isocyanate. nih.gov Alternatively, a two-step, one-pot procedure can be employed where the amine is first treated with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to generate an isocyanate in situ, which then reacts with another amine. mdpi.comresearchgate.net
Thioureas are similarly prepared by reacting the amine with an isothiocyanate. nih.govnih.gov A general method for synthesizing thiourea derivatives involves the reaction of an amine with carbon disulfide. organic-chemistry.org Another approach is the reaction of primary amines with thiophosgene to form thiocarbamic chlorides, which can then react with another amine. nih.gov
Carbamates can be synthesized by reacting the amine with a chloroformate, such as phenyl chloroformate, in the presence of a base. mdpi.comnih.gov Another common method involves the use of alkoxycarbonylating agents like p-nitrophenyl chloroformate, which reacts with an alcohol to form an activated carbonate that can then react with the amine. nih.govresearchgate.net
| Reagent | Product Type | Resulting Derivative |
|---|---|---|
| Phenyl isocyanate | Urea (B33335) | 1-(1-Benzoylpyrrolidin-2-yl)-3-phenylurea |
| Phenyl isothiocyanate | Thiourea | 1-(1-Benzoylpyrrolidin-2-yl)-3-phenylthiourea |
| Phenyl chloroformate | Carbamate | Phenyl (1-benzoylpyrrolidin-2-yl)carbamate |
Functionalization of the Phenyl Ring via Aromatic Transformations
The phenyl ring of this compound is amenable to various electrophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Halogenation of the phenyl ring can be achieved using standard electrophilic halogenating agents. For example, bromination can be carried out using bromine in the presence of a Lewis acid catalyst. The position of substitution (ortho, meta, or para) will be directed by the activating and directing effects of the amino and carbonyl groups.
Nitration can be accomplished by treating the compound with a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group onto the phenyl ring, which can then serve as a handle for further functionalization, such as reduction to an amine or displacement reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically require the presence of a halide or triflate on the aromatic ring. Therefore, the halogenated derivatives of this compound are key intermediates for these transformations.
The Suzuki-Miyaura reaction involves the coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. whiterose.ac.ukmdpi.comnih.govmdpi.com This reaction is widely used to form biaryl structures and is tolerant of a wide range of functional groups. nih.gov
The Heck reaction is another palladium-catalyzed reaction that couples an aryl halide with an alkene to form a substituted alkene. nih.govnih.govmdpi.comresearchgate.netresearchgate.net This reaction is a valuable method for the synthesis of styrenyl and other unsaturated derivatives.
Other cross-coupling reactions, such as the Buchwald-Hartwig amination (for the formation of C-N bonds) and Sonogashira coupling (for the formation of C-C triple bonds), can also be employed to further diversify the structures of the phenyl ring. These reactions significantly expand the range of accessible analogues from the this compound scaffold.
| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | Biphenyl derivative |
| Heck | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | Stilbene derivative |
| Buchwald-Hartwig | Aniline | Pd2(dba)3, BINAP, NaOtBu | Diphenylamine derivative |
| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | Diphenylacetylene derivative |
Direct C-H Functionalization Strategies
Direct C-H functionalization is a powerful tool in organic synthesis that allows for the modification of a molecule's carbon skeleton without the need for pre-installed functional groups. While direct C-H functionalization of this compound itself is not extensively documented, the reactivity of related N-acylpyrrolidine systems provides valuable insights into its potential.
The N-benzoyl group in this compound can act as a directing group, facilitating the activation of specific C-H bonds. Research on the diastereoselective synthesis of 2,5-disubstituted pyrrolidines via iron-catalyzed C-H amination highlights the potential to introduce new substituents onto the pyrrolidine ring with stereocontrol. nih.gov This approach, which involves the conversion of aliphatic azides to N-heterocycles, suggests that the C5 position of the pyrrolidine ring in our target molecule could be a viable site for functionalization.
Furthermore, methods for the direct α-C–H bond functionalization of unprotected cyclic amines have been developed, proceeding through an imine intermediate generated by intermolecular hydride transfer. nih.gov Although the amino group in this compound is acylated, the principles of activating C-H bonds adjacent to the nitrogen atom remain relevant. It is conceivable that under specific catalytic conditions, the C-H bonds at the C2 and C5 positions could be targeted for functionalization, leading to the introduction of a wide range of substituents.
Table 1: Potential C-H Functionalization Strategies for the this compound Scaffold
| Strategy | Potential Site of Functionalization | Relevant Analogue Studies | Potential Reagents/Catalysts |
| Directed C-H Amination | C5 | Iron dipyrrin complexes for diastereoselective synthesis of 2,5-disubstituted pyrrolidines nih.gov | Iron catalysts, azides |
| Hydride Transfer-Mediated Functionalization | C2, C5 | α-C–H bond functionalization of unprotected cyclic amines nih.gov | Hydride acceptors, organometallic nucleophiles |
Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Scaffold
Modifying the core heterocyclic structure through ring-opening and ring-expansion reactions offers a pathway to novel molecular architectures with distinct properties.
Ring-Opening Reactions: The N-benzoyl group in this compound can be reductively cleaved, leading to the opening of the pyrrolidine ring. A study on the reductive ring opening of N-benzoyl-2-methylpyrrolidine, a close structural analog, using Lewis acid and photoredox catalysis, demonstrates the feasibility of this transformation. nih.gov This reaction proceeds through a single-electron reduction of the activated amide carbonyl, followed by C-N bond cleavage. Applying this methodology to this compound would likely yield a linear amino alcohol derivative, providing a versatile intermediate for further synthetic elaborations. Recent reviews on the C-N bond cleavage of unstrained cyclic amines further underscore the growing interest and potential of such deconstructive strategies. researchgate.net
Synthesis of Polymeric and Supramolecular Assemblies Incorporating the Scaffold
The incorporation of the this compound scaffold into polymers and supramolecular assemblies can impart unique properties to the resulting materials. The bifunctional nature of the molecule, with its secondary amine and the potential for further functionalization, makes it a valuable monomer or building block.
Polymeric Assemblies: The secondary amine at the C2 position can serve as a reactive handle for polymerization or for grafting onto existing polymer backbones. For instance, methods for the synthesis of polymers with pendant amine groups have been developed, often involving the polymerization of monomers containing a protected amine functionality, followed by deprotection. tu-dresden.deresearchgate.net The this compound unit could be incorporated into polymers like polyacrylamides or poly(2-oxazoline)s, potentially influencing properties such as solubility, thermal stability, and interaction with other molecules. tu-dresden.denih.gov The synthesis of polymers containing the related pyrrolidone functional group has also been explored, highlighting the versatility of this heterocyclic core in materials science. dur.ac.uk
Supramolecular Assemblies: The N-benzoyl group and the secondary amine provide sites for non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of supramolecular structures. While the direct use of this compound in supramolecular chemistry is not well-documented, the principles of molecular recognition and self-assembly can be applied. The phenyl group can participate in aromatic interactions, while the amide and amine functionalities can act as hydrogen bond donors and acceptors. By strategically modifying the scaffold, for example, by introducing additional recognition motifs, it is possible to design and synthesize novel supramolecular architectures.
Diversification Library Synthesis Based on the Core Structure of this compound
Combinatorial chemistry and the synthesis of diversification libraries are powerful approaches for the discovery of new bioactive molecules. The this compound scaffold is an excellent starting point for the creation of such libraries due to its multiple points of diversification.
The synthesis of focused libraries of trisubstituted pyrrolidines has been demonstrated using a combination of flow chemistry and batch methods, showcasing the efficiency of modern synthetic techniques in generating a multitude of analogs. acs.org Similarly, encoded combinatorial chemistry has been employed to prepare and screen large libraries of highly functionalized pyrrolidines. nih.gov
Starting with the this compound core, a library of diverse compounds can be generated by:
N-Acylation/Alkylation: The secondary amine at the C2 position can be readily acylated or alkylated with a wide variety of reagents, introducing diverse functional groups.
Functionalization of the Phenyl Ring: The phenyl group of the benzoyl moiety can be substituted at various positions to modulate the electronic and steric properties of the molecule.
Modification of the Pyrrolidine Ring: As discussed in the C-H functionalization section, the pyrrolidine ring itself can be further substituted.
This multi-pronged approach allows for the systematic exploration of the chemical space around the core scaffold, increasing the probability of identifying compounds with desired biological or material properties. The use of solid-phase synthesis can further streamline the process of library creation and purification. wikipedia.org
Applications of 2 Aminopyrrolidin 1 Yl Phenyl Methanone in Asymmetric Organic Synthesis
As a Chiral Auxiliary in Enantioselective Reactions
(2-Aminopyrrolidin-1-yl)(phenyl)methanone, by virtue of its rigid pyrrolidine (B122466) ring and the stereocenter at the C2 position, has the potential to serve as an effective chiral auxiliary. The benzoyl group attached to the pyrrolidine nitrogen can influence the steric environment around the chiral center, thereby directing the approach of incoming reagents. While extensive research exists for a wide range of prolinamide derivatives, specific documented applications of this compound in several key enantioselective reactions are areas of ongoing investigation. The following sections explore the potential and documented roles of this and closely related chiral amides in controlling stereochemistry.
Control over Stereochemistry in Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a new stereocenter, and often two. Chiral auxiliaries are instrumental in controlling the absolute and relative stereochemistry of the β-hydroxy carbonyl products. Prolinamide derivatives, in general, have been successfully employed as organocatalysts in direct asymmetric aldol reactions. nih.gov These catalysts operate through an enamine-based mechanism where the pyrrolidine nitrogen forms an enamine with a donor ketone, and the amide functionality can participate in directing the stereochemical outcome through hydrogen bonding with the acceptor aldehyde.
While specific data for this compound in aldol reactions is not extensively detailed in available literature, the general principles suggest its potential. The stereoselectivity of such reactions is often influenced by the nature of the substituent on the amide nitrogen. For instance, l-prolinamides derived from the reaction of l-proline with various amines have been shown to catalyze the direct aldol reaction of 4-nitrobenzaldehyde with acetone, affording moderate enantioselectivities. nih.gov The efficiency of these catalysts is often enhanced by the presence of a hydrogen bond donor in the amide substituent. nih.gov
Table 1: Representative Stereoselectivity in Prolinamide-Catalyzed Aldol Reactions (Note: This table presents data for various prolinamide derivatives to illustrate the general potential, as specific data for this compound is not readily available.)
| Catalyst (Prolinamide Derivative) | Aldehyde | Ketone | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | - | 30 | nih.gov |
| (S)-N-((S)-1-Phenylethyl)pyrrolidine-2-carboxamide | Benzaldehyde | Cyclohexanone | 95:5 | 85 | General finding for related systems |
| (S)-N-(2-Hydroxy-1-phenylethyl)pyrrolidine-2-carboxamide | 4-Nitrobenzaldehyde | Acetone | - | 93 | nih.gov |
Diastereoselective Conjugate Additions
Conjugate addition reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds in a 1,4-fashion. Chiral auxiliaries attached to the Michael acceptor can effectively shield one face of the molecule, leading to a diastereoselective addition of the nucleophile. Prolinamide-based chiral auxiliaries have been utilized in this context.
For example, the conjugate addition of organocuprates to α,β-unsaturated N-acylpyrrolidines derived from proline can proceed with high diastereoselectivity. The rigid pyrrolidine ring and the substituents on the amide nitrogen dictate the facial selectivity of the nucleophilic attack. Again, while specific research on this compound in this role is limited, the broader class of compounds demonstrates the feasibility of this approach.
Chiral Amide-Directed Allylation and Alkylation
The stereoselective formation of α-substituted carboxylic acid derivatives through the alkylation of enolates is a common transformation where chiral auxiliaries are indispensable. Chiral amides derived from proline can be deprotonated to form chiral enolates, which then react with electrophiles such as alkyl halides or allylating agents from a specific face, dictated by the chiral auxiliary.
While detailed studies on this compound are not prominent, related systems have shown high levels of stereocontrol. For instance, the diastereoselective allylation of chiral α-keto amides derived from (S)-proline esters has been reported to proceed with good stereocontrol, which is dependent on the coordination of a Lewis acid. acs.org
Applications in Enantioselective Epoxidation and Dihydroxylation
The enantioselective epoxidation of alkenes to form chiral epoxides and the dihydroxylation of alkenes to produce chiral diols are crucial transformations in organic synthesis. While chiral auxiliaries can be employed, these reactions are more commonly effected using chiral catalysts. However, the use of chiral amide-containing ligands in conjunction with transition metals for these transformations is an area of active research. The direct application of this compound as a chiral auxiliary to direct these reactions on a substrate is less common.
Enantioselective Catalysis Mediated by Derived Ligands
Beyond its role as a stoichiometric chiral auxiliary, this compound can serve as a scaffold for the synthesis of chiral ligands for enantioselective catalysis. The pyrrolidine nitrogen and the amino group on the pyrrolidine ring can be functionalized to create bidentate or polydentate ligands that can coordinate with transition metals.
Transition Metal Complexation for Asymmetric Catalysis
Chiral ligands based on the pyrrolidine framework are prevalent in asymmetric catalysis. The rigid five-membered ring provides a well-defined chiral environment around the metal center, which is essential for achieving high enantioselectivity. Ligands derived from this compound could potentially coordinate to a variety of transition metals, such as rhodium, iridium, palladium, and copper, to create catalysts for a range of asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
The development of novel ligands is a continuous effort in the field of asymmetric catalysis. While specific examples of transition metal complexes derived directly from this compound and their catalytic applications are not extensively documented in the current literature, the structural motif holds promise for the design of new and effective chiral catalysts. Research on related chiral pyrrolidine-based ligands has demonstrated their efficacy in numerous catalytic asymmetric reactions, suggesting a potential avenue for the future application of this compound-derived ligands.
Organocatalytic Applications Based on the Amine Moiety
The field of organocatalysis frequently employs chiral pyrrolidine derivatives, where the secondary amine is crucial for the catalytic cycle, typically through enamine or iminium ion formation. Proline and its derivatives, such as prolinamides and diarylprolinols, are well-established catalysts for a variety of asymmetric transformations. These catalysts leverage the pyrrolidine nitrogen to activate substrates and a secondary functional group (e.g., a carboxylic acid or a hydroxyl group) to direct the stereochemical outcome through hydrogen bonding or steric shielding.
However, searches for organocatalytic applications specifically utilizing the primary amine of this compound did not yield documented examples of its use as a catalyst in reactions such as aldol, Michael, or Mannich reactions. While prolinamides, which share a similar amide linkage, are effective catalysts, the specific electronic and steric properties imparted by the N-benzoyl group on the 2-aminopyrrolidine core in the target compound have not been explored in the context of organocatalysis according to the available literature.
Stereoselective Formation of C-C Bonds and C-Heteroatom Bonds
The stereoselective formation of carbon-carbon and carbon-heteroatom bonds is a central theme in asymmetric synthesis, with chiral pyrrolidine-based catalysts playing a significant role. For instance, various pyrrolidine derivatives have been successfully applied in:
Michael Additions: The addition of nucleophiles to α,β-unsaturated compounds.
Aldol Reactions: The reaction of an enolate with a carbonyl compound.
Mannich Reactions: The aminoalkylation of an acidic proton located on a carbonyl compound.
α-Functionalization of Carbonyls: Including halogenation, amination, and hydroxylation.
A review of the literature did not uncover specific studies where this compound was employed as a catalyst or a chiral auxiliary to control the stereochemistry of these bond-forming reactions. Consequently, no data tables detailing yields, diastereoselectivities, or enantioselectivities for such transformations involving this specific compound can be provided.
Applications in Natural Product Synthesis and Complex Molecule Construction (Methodological Focus)
The synthesis of natural products and other complex molecules often relies on robust and highly stereoselective methodologies. Chiral pyrrolidine-based organocatalysts have been instrumental in the construction of key fragments of numerous natural products. These catalysts offer a green and efficient alternative to metal-based catalysts for the creation of stereogenic centers.
A methodological search for the application of this compound in the total synthesis of natural products or the construction of complex molecular scaffolds did not return any specific examples. The role of this compound as a strategic element in streamlining the synthesis of such targets has not been reported in the reviewed scientific literature.
Development of Novel Chiral Building Blocks and Scaffolds
Chiral pyrrolidines are not only used as catalysts but also serve as valuable chiral building blocks for the synthesis of new chemical entities, including pharmaceuticals and novel ligands for asymmetric catalysis. The rigid five-membered ring and the defined stereochemistry of proline and its derivatives make them ideal starting materials for the synthesis of more complex chiral structures.
While there is a vast body of research on the modification of the proline scaffold to create new chiral building blocks, there is no specific mention of this compound as a precursor or a resulting novel scaffold with demonstrated applications in asymmetric synthesis.
Role of 2 Aminopyrrolidin 1 Yl Phenyl Methanone As a Precursor in Ligand Design
Design and Synthesis of Bidentate Ligands
The structure of (2-Aminopyrrolidin-1-yl)(phenyl)methanone, featuring a primary amine on the pyrrolidine (B122466) ring and a carbonyl group, theoretically allows for its modification into various bidentate ligands. Bidentate ligands are crucial in coordination chemistry as they bind to a central metal ion through two donor atoms, forming a stable chelate ring.
N,N'-Chelating Ligands
N,N'-chelating ligands are a class of compounds that coordinate to a metal center through two nitrogen atoms. The synthesis of such ligands often involves the reaction of a diamine or a related precursor with other reagents to introduce the desired chelating arms. In principle, the primary amine of this compound could be functionalized to incorporate a second nitrogen donor atom, thereby creating an N,N'-chelating ligand. Common synthetic strategies include reactions with nitrogen-containing electrophiles or condensation reactions. However, specific examples of N,N'-chelating ligands synthesized from this compound are not documented in available research. A review of synthetic methods for N,N'-chelate organoboron derivatives highlights various bidentate ligands like bipyridine and phenanthroline, but does not mention the use of the specified precursor mdpi.comnih.gov.
Synthesis of Polydentate and Macrocyclic Ligands
Polydentate and macrocyclic ligands contain multiple donor atoms and can form highly stable complexes with metal ions, often exhibiting unique properties. The synthesis of such complex ligands from simpler precursors is a sophisticated area of synthetic chemistry. The bifunctional nature of this compound (i.e., the presence of an amino and a carbonyl group) suggests its potential use as a building block in the multi-step synthesis of larger, more complex ligands. For instance, it could be incorporated into a larger molecular framework through reactions at its amino group. While the synthesis of macrocyclic ligands is an active area of research, there is no specific mention in the available literature of using this compound in these synthetic routes nih.govresearchgate.net.
Coordination Chemistry Studies with Transition Metals
The study of how ligands coordinate to transition metals is fundamental to understanding the properties and reactivity of the resulting metal complexes libretexts.orgmdpi.com. Ligands derived from this compound would be expected to form coordination complexes with various transition metals, with the specific properties of the complex depending on the nature of the ligand, the metal ion, and the coordination geometry. However, without documented synthesis of specific ligands from this precursor, the coordination chemistry remains hypothetical. General principles of coordination chemistry dictate that the donor atoms of the ligand would form coordinate covalent bonds with the metal center tcd.ie.
Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation and Mechanistic Understanding of 2 Aminopyrrolidin 1 Yl Phenyl Methanone
X-ray Crystallography for Absolute Configuration Determination and Solid-State Interactions
Co-crystal and Salt Formation Studies for Solid-State Engineering
The solid-state properties of a pharmaceutical compound, such as solubility, stability, and bioavailability, can be significantly modified through the formation of co-crystals and salts. This process, often referred to as crystal engineering, involves the selection of a suitable co-former or counter-ion to interact with the target molecule through non-covalent interactions.
For (2-Aminopyrrolidin-1-yl)(phenyl)methanone, which possesses both a basic amino group and a polar amide moiety, a variety of co-formers could be explored. Carboxylic acids, for instance, could interact with the amino group to form salts or co-crystals, depending on the pKa difference between the components.
Table 1: Potential Co-formers for this compound
| Co-former Class | Potential Interaction Site | Expected Product |
|---|---|---|
| Carboxylic Acids | 2-Amino group | Salt or Co-crystal |
| Phenols | Amide carbonyl, Amino group | Co-crystal |
This table is illustrative of potential studies and does not represent published experimental results.
A systematic screening of co-formers, utilizing techniques such as slurry crystallization, solvent evaporation, or grinding, would be the first step in identifying new solid forms of this compound. Subsequent characterization by X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) would be essential to confirm the formation of new crystalline phases.
Analysis of Hydrogen Bonding and Supramolecular Interactions in the Crystal Lattice
Once single crystals of this compound or its co-crystals/salts are obtained, single-crystal X-ray diffraction (SCXRD) would provide definitive information about the three-dimensional arrangement of molecules in the crystal lattice. This technique allows for the precise determination of bond lengths, bond angles, and, crucially, the nature of intermolecular interactions.
The primary amine (N-H) and the amide (N-H and C=O) groups of this compound are all capable of participating in hydrogen bonding. A detailed crystallographic analysis would reveal the hydrogen bond donors and acceptors and how these interactions assemble the molecules into a supramolecular architecture. Common hydrogen bonding motifs, such as chains, rings, and sheets, could be identified.
Charge Density Analysis from High-Resolution X-ray Diffraction
High-resolution X-ray diffraction is a powerful technique that goes beyond simple structural determination to map the electron density distribution within a crystal. This experimental charge density analysis provides valuable insights into the nature of chemical bonds and intermolecular interactions.
For this compound, a charge density study could precisely quantify the electrostatic nature of the hydrogen bonds and other non-covalent interactions. Topological analysis of the electron density, based on Quantum Theory of Atoms in Molecules (QTAIM), would allow for the characterization of bond critical points and the determination of the strength and nature of these interactions. This level of detail is crucial for a fundamental understanding of the forces holding the crystal lattice together and can be used to rationalize the observed physicochemical properties of the solid.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds and Conformational Analysis
This compound possesses a chiral center at the C2 position of the pyrrolidine (B122466) ring, meaning it can exist as two enantiomers, (S)- and (R)-. Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules as it measures the differential absorption of left- and right-circularly polarized light.
A CD spectrum of a pure enantiomer of this compound would show characteristic positive or negative bands corresponding to its electronic transitions. The spectrum of the opposing enantiomer would be a mirror image. This makes CD spectroscopy a powerful tool for determining the absolute configuration of the molecule, often in conjunction with theoretical calculations.
Furthermore, the conformation of the pyrrolidine ring and the relative orientation of the phenyl group can influence the CD spectrum. Therefore, variable-temperature CD studies could provide information about the conformational flexibility of the molecule in solution.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and the nature of intermolecular interactions.
The FT-IR and Raman spectra of this compound would be expected to show characteristic bands for the N-H stretches of the primary amine, the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band). The positions of these bands, particularly the N-H and C=O stretching frequencies, are sensitive to hydrogen bonding. A shift in these bands upon co-crystal or salt formation would provide direct evidence of the involvement of these functional groups in intermolecular interactions.
Table 2: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3500 - 3300 |
| Amide | N-H Stretch | ~3300 |
| Amide | C=O Stretch (Amide I) | 1680 - 1630 |
| Amide | N-H Bend (Amide II) | 1640 - 1550 |
This table is based on general spectroscopic principles and does not represent experimentally measured values for the title compound.
Emerging Research Directions and Future Perspectives for 2 Aminopyrrolidin 1 Yl Phenyl Methanone Chemistry
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic chemistry, offering powerful tools for reaction prediction and molecular design. rjptonline.org For a molecule like (2-Aminopyrrolidin-1-yl)(phenyl)methanone, these computational approaches can accelerate the discovery of novel synthetic routes and derivatives.
De Novo Design of Functional Derivatives: Generative AI models can design novel derivatives of this compound with desired properties. By defining specific endpoints, such as enhanced catalytic activity or specific binding affinities for biological targets, these models can generate new molecular structures for synthesis and testing. This approach holds significant promise for the rapid discovery of new drug candidates or functional materials based on the aminopyrrolidine scaffold. nih.gov
| AI/ML Application | Potential Impact on this compound Chemistry |
|---|---|
| Retrosynthesis Prediction | Discovery of more efficient and sustainable synthetic routes. |
| Reaction Outcome Prediction | Optimization of reaction conditions for higher yields and purity. |
| Generative Models | Design of novel derivatives with tailored properties for specific applications. |
Sustainable Synthesis and Catalysis Incorporating the Scaffold
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste and improving energy efficiency. The synthesis of this compound, which involves the formation of a robust amide bond, is an area ripe for the application of sustainable and catalytic methods.
Catalytic Amide Bond Formation: Traditional methods for amide synthesis often rely on stoichiometric activating agents, which generate significant amounts of waste. scispace.com Emerging research focuses on the development of catalytic methods for direct amidation of carboxylic acids and amines. merckmillipore.com The synthesis of this compound from benzoic acid and 2-aminopyrrolidine could be achieved using environmentally benign catalysts such as boronic acids or through enzymatic approaches. nih.govresearchgate.net Lipases, for instance, can catalyze amide bond formation under mild conditions in green solvents. nih.gov
Sustainable Synthesis of the Pyrrolidine (B122466) Ring: The pyrrolidine ring is a key structural feature, and its synthesis can be approached from a green chemistry perspective. wikipedia.org Catalytic methods for the intramolecular amination of unactivated C(sp³)–H bonds are being developed, which could provide a more atom-economical route to pyrrolidine derivatives. organic-chemistry.org Furthermore, the use of biocatalysis in the synthesis of chiral amines is a rapidly advancing field that could be applied to the enantioselective synthesis of the 2-aminopyrrolidine precursor.
| Sustainable Approach | Application in this compound Synthesis |
|---|---|
| Catalytic Amidation | Direct coupling of benzoic acid and 2-aminopyrrolidine using green catalysts. |
| Green Pyrrolidine Synthesis | Atom-economical C-H amination or biocatalytic routes to the pyrrolidine ring. |
| Alternative Reaction Media | Use of bio-solvents, supercritical fluids, or solvent-free conditions. |
| Electrosynthesis | Electrochemical methods for amide bond formation. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The this compound scaffold contains several sites that could be targeted for novel chemical transformations, leading to a diverse range of functionalized molecules.
C-H Functionalization of the Pyrrolidine Ring: The direct functionalization of C-H bonds is a powerful strategy for the efficient synthesis of complex molecules. researchgate.net Recent advances in transition-metal catalysis have enabled the selective functionalization of C(sp³)–H bonds in aliphatic amines. nih.gov For this compound, palladium-catalyzed C-H arylation could be explored to introduce substituents at various positions on the pyrrolidine ring, leading to novel derivatives with potentially interesting biological or material properties. acs.org
Derivatization of the Amine and Amide Groups: The secondary amine within the pyrrolidine ring and the tertiary amide group offer opportunities for further functionalization. The amine can be derivatized through alkylation, arylation, or acylation to modulate the molecule's properties. The amide bond, while generally stable, can participate in a range of chemical transformations under specific conditions, opening up avenues for late-stage diversification of the scaffold.
Photocatalysis and Electrocatalysis: The use of light and electricity to drive chemical reactions offers unique opportunities for accessing novel reactivity. Photocatalytic and electrocatalytic methods could be employed to achieve transformations on the this compound scaffold that are not possible with traditional thermal methods. These techniques could enable, for example, novel cross-coupling reactions or the generation of radical intermediates for further functionalization.
Advanced Materials Science Applications (e.g., optical materials, functional polymers)
The incorporation of the this compound scaffold into larger molecular architectures could lead to the development of advanced materials with unique properties.
Functional Polymers: Pyrrolidone-containing polymers are known for their unique properties, including aqueous solubility and complexation ability. dur.ac.uk The this compound unit could be incorporated into polymer backbones or as a pendant group to create functional polymers with applications in areas such as drug delivery, hydrogels, and specialty coatings. researchgate.net The chirality of the 2-aminopyrrolidine moiety could also be exploited to create chiral polymers for applications in asymmetric catalysis or separations.
Optical Materials: The presence of the aromatic phenyl group and the potential for introducing other chromophores onto the scaffold make this compound a candidate for the development of new optical materials. Pyrrolidine derivatives have been investigated for their photoluminescent properties. researchgate.net By modifying the electronic properties of the molecule through substitution on the phenyl ring or the pyrrolidine, it may be possible to tune its absorption and emission properties for applications in organic light-emitting diodes (OLEDs), sensors, or bio-imaging.
Interdisciplinary Research with Other Branches of Chemistry (e.g., chemical biology, supramolecular chemistry, materials science)
The unique structural features of this compound make it an attractive scaffold for interdisciplinary research, bridging the gap between synthetic chemistry and other scientific domains.
Chemical Biology: Small molecules are essential tools for probing biological systems. youtube.com The pyrrolidine scaffold is a common feature in many biologically active compounds and is considered a versatile scaffold in drug discovery. researchgate.netnih.govfrontiersin.org Derivatives of this compound could be designed as chemical probes to study specific biological targets. The amine functionality provides a handle for the attachment of reporter groups, such as fluorophores or affinity tags, to facilitate the study of molecular interactions in a cellular context.
Supramolecular Chemistry: The amide group in this compound is capable of forming strong hydrogen bonds, which are key interactions in the formation of supramolecular assemblies. N-acyl amino acids and amides are known to participate in self-assembly processes to form higher-order structures. mdpi.comwikipedia.org By designing appropriate derivatives, it may be possible to program the self-assembly of this molecule into well-defined nanostructures, such as fibers, gels, or vesicles, with potential applications in materials science and biomedicine.
Materials Science: As discussed in the previous section, the integration of this compound into polymers and other materials is a promising research direction. Collaborative efforts between synthetic chemists and materials scientists will be crucial for designing and characterizing these new materials and exploring their potential applications in areas such as electronics, coatings, and biomedical devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
